molecular formula C11H10O3S B2371859 3-[(Methylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid CAS No. 743440-27-9

3-[(Methylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid

Cat. No.: B2371859
CAS No.: 743440-27-9
M. Wt: 222.26
InChI Key: DBQSGAWZWQUISZ-UHFFFAOYSA-N
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Description

3-[(Methylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid is a benzofuran derivative characterized by a methylsulfanyl (S–CH₃) substituent at the 3-position of the benzofuran core and a carboxylic acid group at the 2-position. Benzofuran-based compounds are of significant interest in medicinal chemistry, agrochemical development, and materials science due to their structural versatility and bioactivity. The methylsulfanyl group confers unique electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name

3-(methylsulfanylmethyl)-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3S/c1-15-6-8-7-4-2-3-5-9(7)14-10(8)11(12)13/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQSGAWZWQUISZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=C(OC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Methylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid typically involves the reaction of 1-benzofuran-2-carboxylic acid with methylthiomethyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(Methylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or borane.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

    Reduction: Lithium aluminum hydride, borane, tetrahydrofuran, and diethyl ether.

    Substitution: Sodium azide, sodium methoxide, dimethylformamide, and methanol.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Azide or methoxy derivatives.

Scientific Research Applications

3-[(Methylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of various benzofuran derivatives.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(Methylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. Similarly, its anticancer activity may involve the induction of apoptosis or inhibition of cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Methylsulfanyl (–SCH₃) vs. Benzylsulfanyl (–S–CH₂C₆H₅)

  • The –SCH₃ group is electron-rich, favoring nucleophilic reactions (e.g., alkylation or oxidation to sulfoxides/sulfones) .
  • Benzylsulfanyl : The benzyl group increases lipophilicity, enhancing membrane permeability in agrochemical applications. It also provides a site for further functionalization (e.g., hydrogenation or halogenation) .

Methylsulfanyl (–SCH₃) vs. Methanesulfonyl (–SO₂CH₃)

  • Sulfanyl (–S–) : Participates in hydrogen bonding and redox reactions. Its electron-donating nature stabilizes radical intermediates.
  • Sulfonyl (–SO₂–) : Electron-withdrawing and polar, improving solubility in polar solvents. Common in pharmaceuticals for metabolic stability .

Fluorophenyl and Furan Derivatives

  • Fluorine substitution : Enhances electronegativity and bioactivity by modulating electronic effects and resistance to enzymatic degradation .
  • Furan substituent : Introduces π-π stacking interactions in materials science, useful in conductive polymers or sensors .

Crystallographic and Intermolecular Interactions

Crystal structures of related compounds (e.g., 2-(5-fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid derivatives) reveal intermolecular O–H⋯O hydrogen bonds forming centrosymmetric dimers. These interactions stabilize crystal packing and influence melting points and solubility . For example, the carboxyl group in the target compound likely participates in similar hydrogen bonding, affecting its solid-state properties and formulation stability.

Biological Activity

3-[(Methylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article provides a detailed examination of the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The compound features a benzofuran moiety with a carboxylic acid group and a methylsulfanyl substituent. The molecular formula is C11H12O3SC_{11}H_{12}O_3S, and it has a molecular weight of approximately 224.28 g/mol. The presence of the methylsulfanyl group is believed to enhance its biological activity by influencing interactions with various biological targets.

The biological activity of 3-[(Methylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid is attributed to its ability to interact with specific molecular targets:

  • Antimicrobial Activity : The compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to cell death.
  • Anticancer Activity : It potentially induces apoptosis in cancer cells and inhibits cell proliferation by modulating various signaling pathways.

Antimicrobial Properties

Research indicates that compounds similar to 3-[(Methylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid exhibit significant antimicrobial properties. A study demonstrated that benzofuran derivatives possess antibacterial and antifungal activities, making them potential candidates for treating infections .

Anticancer Properties

A notable study assessed the anticancer effects of benzofuran-based carboxylic acids against human breast cancer cell lines (MCF-7 and MDA-MB-231). The results showed that certain derivatives exhibited promising antiproliferative effects. For instance, derivative 9e displayed an IC50 value of 2.52 ± 0.39 μM against MDA-MB-231 cells, indicating strong anticancer potential .

Table 1: Antiproliferative Activities Against Breast Cancer Cell Lines

CompoundMCF-7 IC50 (μM)MDA-MB-231 IC50 (μM)
9bNA37.60 ± 1.86
9e14.91 ± 1.042.52 ± 0.39
9f19.70 ± 2.0611.50 ± 1.05
Doxorubicin1.43 ± 0.122.36 ± 0.18

Study on Anticancer Efficacy

In a study focused on the effects of benzofuran derivatives on cancer cells, it was observed that treatment with compound 9e resulted in significant cell cycle arrest at the G2-M phase in MDA-MB-231 cells, increasing the population from 10.80% (control) to 32.30% (treated). Furthermore, the percentage of apoptotic cells increased dramatically from 1.43% (control) to 25.53% (treated), demonstrating the compound's potential as an anticancer agent .

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